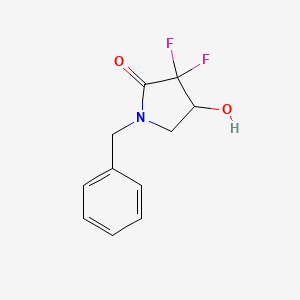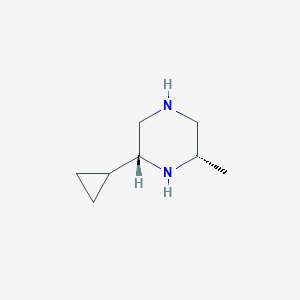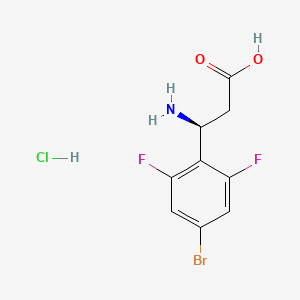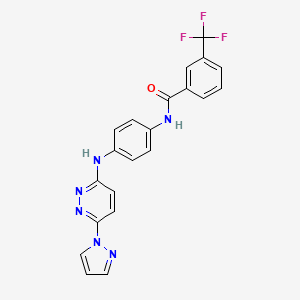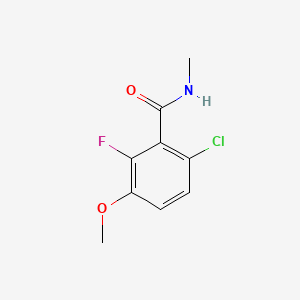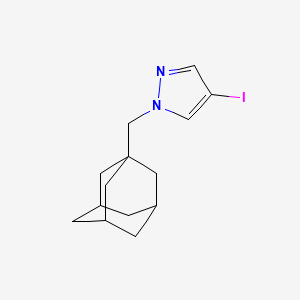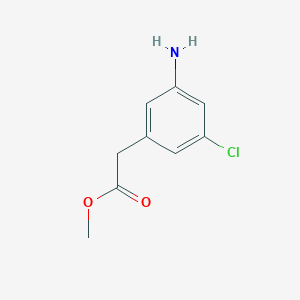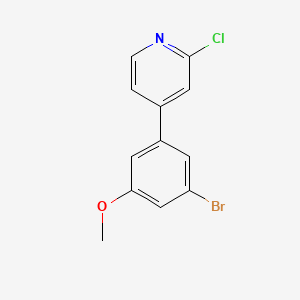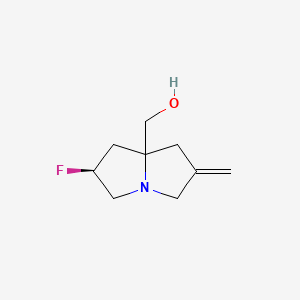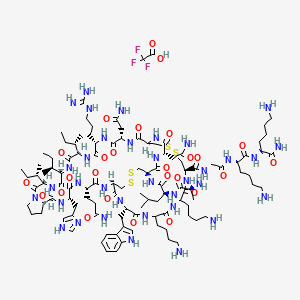
3-Fluoro-4-methoxy-2-methylbenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-4-methoxy-2-methylbenzaldehyde is an organic compound with the molecular formula C9H9FO2. It is a derivative of benzaldehyde, featuring a fluorine atom, a methoxy group, and a methyl group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-methoxy-2-methylbenzaldehyde typically involves the introduction of the fluorine, methoxy, and methyl groups onto the benzaldehyde core. One common method is the electrophilic aromatic substitution reaction, where fluorine is introduced using a fluorinating agent such as Selectfluor. The methoxy group can be added via methylation using dimethyl sulfate or methyl iodide in the presence of a base. The methyl group is introduced through Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The processes are optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and conditions is tailored to minimize costs and environmental impact while maximizing efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
3-Fluoro-4-methoxy-2-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a palladium catalyst.
Major Products Formed
Oxidation: 3-Fluoro-4-methoxy-2-methylbenzoic acid.
Reduction: 3-Fluoro-4-methoxy-2-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Fluoro-4-methoxy-2-methylbenzaldehyde is utilized in several scientific research areas:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: In the study of enzyme interactions and metabolic pathways involving fluorinated compounds.
Medicine: As a precursor in the synthesis of pharmaceutical intermediates and active compounds.
Industry: In the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-Fluoro-4-methoxy-2-methylbenzaldehyde involves its interaction with various molecular targets. The fluorine atom can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The methoxy and methyl groups can affect the compound’s lipophilicity and steric properties, impacting its behavior in chemical and biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Fluoro-3-methoxybenzaldehyde: Similar structure but lacks the methyl group.
3-Fluoro-4-hydroxy-5-methoxybenzaldehyde: Contains a hydroxyl group instead of a methyl group.
3-Fluoro-2-methylbenzaldehyde: Lacks the methoxy group .
Uniqueness
3-Fluoro-4-methoxy-2-methylbenzaldehyde is unique due to the specific combination of fluorine, methoxy, and methyl groups on the benzaldehyde core. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research .
Eigenschaften
Molekularformel |
C9H9FO2 |
|---|---|
Molekulargewicht |
168.16 g/mol |
IUPAC-Name |
3-fluoro-4-methoxy-2-methylbenzaldehyde |
InChI |
InChI=1S/C9H9FO2/c1-6-7(5-11)3-4-8(12-2)9(6)10/h3-5H,1-2H3 |
InChI-Schlüssel |
BTVUABYWQKIQIS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1F)OC)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-methoxyphenyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride](/img/structure/B14029923.png)
